![molecular formula C16H12F3NO2 B13888509 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol It is characterized by the presence of a benzoxazole ring and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-aminophenol with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the benzoxazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential antimicrobial and anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]methanol
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]propane
Comparison: Compared to its analogs, 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the presence of a hydroxyl group, which can participate in hydrogen bonding and enhance its solubility in aqueous environments. This feature makes it particularly useful in biological and medicinal applications .
Eigenschaften
Molekularformel |
C16H12F3NO2 |
|---|---|
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
InChI-Schlüssel |
NHOGTCDKLUELSC-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC(=CC=C3)C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
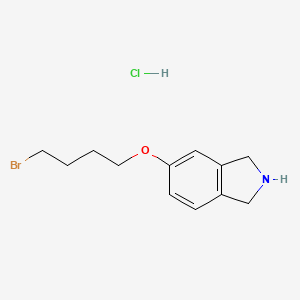
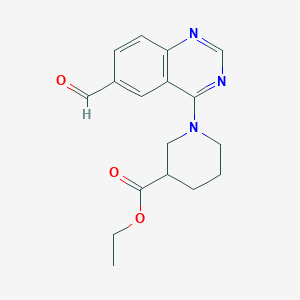
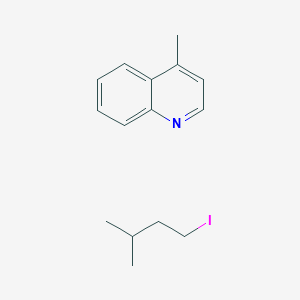
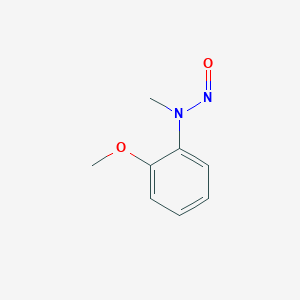
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
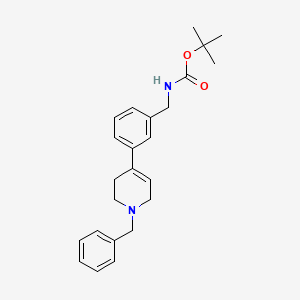
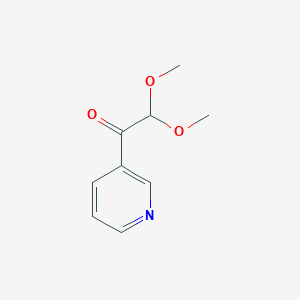

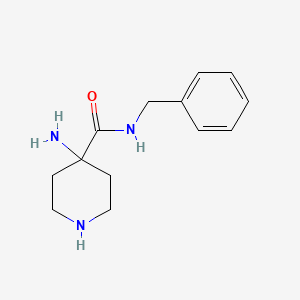
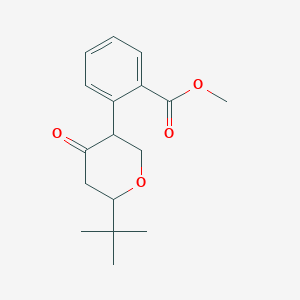
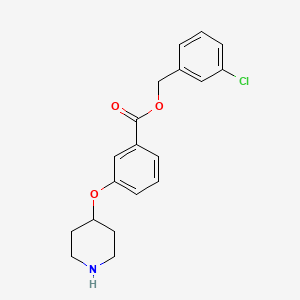
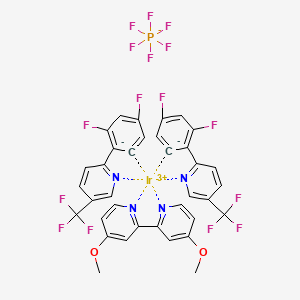
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
